molecular formula C20H15ClN2O4S2 B2743346 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1115371-54-4

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2743346
CAS No.: 1115371-54-4
M. Wt: 446.92
InChI Key: GSKCDHDFPNKTTA-UHFFFAOYSA-N
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Description

The compound 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic molecule of significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole generally involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds:

  • Formation of 4-(Benzyloxy)benzohydrazide: : This can be achieved by the reaction of 4-(Benzyloxy)benzoic acid with hydrazine hydrate under reflux conditions.

  • Cyclization: : The intermediate undergoes cyclization with a chlorothiophen-2-yl-sulfonylmethyl derivative in the presence of a dehydrating agent like phosphorus oxychloride, producing the desired oxadiazole ring.

Industrial Production Methods

Industrial production may employ optimized versions of the above synthetic routes, often with continuous flow techniques to enhance efficiency and yield. Conditions such as temperature, pressure, and solvent selection are meticulously controlled to maximize output and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is known to undergo various chemical reactions:

  • Oxidation: : It can be oxidized using agents like potassium permanganate.

  • Reduction: : Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

  • Substitution: : It readily participates in nucleophilic substitution reactions owing to its electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Catalysts like sodium ethoxide or potassium carbonate under reflux.

Major Products Formed

The primary products depend on the nature of the reactants and conditions. For example, oxidation yields corresponding sulfoxides or sulfones, while reduction could result in alcohols or amines.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole finds applications in various domains:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules.

  • Biology: : Studied for its binding properties with proteins and enzymes.

  • Medicine: : Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's biological effects are often mediated through its interaction with specific molecular targets like enzymes or receptors. For example, its anti-cancer activity may involve inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is unique due to its structural features and resultant biological properties. Similar compounds may include:

  • 3-(4-Methoxyphenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

  • 3-(4-(Phenyl)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

These analogs differ primarily in their substituents, leading to variations in their reactivity and biological activity.

This comprehensive overview covers the synthesis, reactions, applications, and unique aspects of this compound. Is there a specific section you'd like to dive deeper into?

Properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKCDHDFPNKTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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